molecular formula C14H12N2O3 B13991295 N-(4-methyl-3-nitrophenyl)benzamide CAS No. 6334-82-3

N-(4-methyl-3-nitrophenyl)benzamide

Cat. No.: B13991295
CAS No.: 6334-82-3
M. Wt: 256.26 g/mol
InChI Key: BGNVVFFDLZQZMT-UHFFFAOYSA-N
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Description

N-(4-methyl-3-nitrophenyl)benzamide is a synthetic organic compound belonging to the benzamide class, characterized by a benzamide core substituted with a methyl and a nitro group on the aniline ring. This specific substitution pattern makes it a valuable intermediate in organic synthesis and pharmaceutical research. Its structure is closely related to other nitro-substituted benzamides that are significant intermediates in the synthesis of various pharmaceuticals and agrochemicals due to their unique chemical properties . Research Applications and Value: This compound serves primarily as a versatile building block in medicinal chemistry. The nitro group on the aniline ring can be selectively reduced to an amine, providing a key handle for further functionalization and the creation of compound libraries for drug discovery . Benzamide derivatives are investigated for a wide spectrum of biological activities. Research into similar compounds has shown potential in areas such as anticancer agents, with some derivatives demonstrating activity as kinase inhibitors targeting specific pathways . Mechanism of Action: The mechanism of action for this compound is not predefined and is dependent on the final molecule it is incorporated into. As a chemical intermediate, its value lies in its reactivity. For instance, the reduction of its nitro group to an amino group is a common step to create anilines, which are crucial pharmacophores in many active pharmaceutical ingredients (APIs) . The benzamide scaffold is a common feature in molecules that interact with biological targets, and its derivatives can be designed to inhibit specific enzymes or modulate protein-protein interactions . Note: This product is intended for research purposes in a controlled laboratory environment only. It is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6334-82-3

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

N-(4-methyl-3-nitrophenyl)benzamide

InChI

InChI=1S/C14H12N2O3/c1-10-7-8-12(9-13(10)16(18)19)15-14(17)11-5-3-2-4-6-11/h2-9H,1H3,(H,15,17)

InChI Key

BGNVVFFDLZQZMT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for N 4 Methyl 3 Nitrophenyl Benzamide and Its Analogues

Established Synthetic Routes to the Core N-(4-methyl-3-nitrophenyl)benzamide Structure

The synthesis of the title compound, this compound, is primarily achieved through the formation of an amide bond between two key precursor intermediates. This process is a cornerstone of organic synthesis, with well-documented procedures ensuring high efficiency and purity of the final product.

Amide Bond Formation Reactions

The crucial step in constructing this compound is the creation of the amide linkage. This is typically accomplished by reacting the precursor amine, 4-methyl-3-nitroaniline (B15663), with a suitable benzoyl derivative. A common and effective method involves the acylation of the amine with benzoyl chloride in an inert solvent.

A general laboratory procedure for this type of transformation involves dissolving or suspending the amine (4-methyl-3-nitroaniline) in a suitable solvent, such as dichloromethane (B109758) (CH2Cl2), often at a reduced temperature (e.g., 0°C). nanobioletters.com An amine base, like triethylamine (B128534) or pyridine, may be added to act as an acid scavenger. Benzoyl chloride is then added dropwise to the mixture. nanobioletters.com The reaction is typically stirred for several hours at room temperature to ensure completion. nanobioletters.com Work-up usually involves washing the organic mixture with water and a brine solution, followed by drying over an anhydrous salt like sodium sulfate (B86663) (Na2SO4), and removal of the solvent under vacuum. nanobioletters.com The resulting crude product can then be purified by column chromatography or recrystallization. nanobioletters.com

Alternative strategies for amide bond formation that avoid the use of acyl chlorides include catalytic methods that directly couple a carboxylic acid (benzoic acid) with an amine. bohrium.comunimi.itucl.ac.uk These methods are considered part of green chemistry initiatives as they reduce the formation of stoichiometric waste products. ucl.ac.uk

Synthesis and Functionalization of Precursor Intermediates

The primary precursor for the synthesis of this compound is 4-methyl-3-nitroaniline. This intermediate is itself synthesized from a readily available starting material, p-toluidine (B81030). prepchem.comchemicalbook.com

The synthesis involves the nitration of p-toluidine. A standard procedure requires dissolving p-toluidine in concentrated sulfuric acid and cooling the solution to 0°C. prepchem.com A nitrating mixture, typically composed of nitric acid and sulfuric acid, is then added slowly while maintaining the low temperature to control the reaction and prevent over-nitration. prepchem.com Another approach utilizes urea (B33335) nitrate (B79036) as the nitrating agent in sulfuric acid at a controlled temperature of 0-10°C. chemicalbook.com After the addition is complete, the reaction mixture is poured into ice-cold water, which causes the product to precipitate. prepchem.com The crude product is then neutralized, filtered, and can be purified by recrystallization from a solvent like ethanol, yielding yellow monoclinic needles. prepchem.com

Table 1: Synthesis of 4-methyl-3-nitroaniline

Starting MaterialReagentsKey ConditionsReported YieldReference
p-ToluidineNitric acid (d=1.48 g/ml), Sulfuric acidReaction temperature maintained at 0°C, followed by pouring into ice-water.65-70% prepchem.com
p-ToluidineUrea nitrate, Sulfuric acidReaction temperature maintained at 0-10°C.Not specified chemicalbook.com

Strategies for Derivatization and Analogue Synthesis

The core structure of this compound serves as a scaffold for the synthesis of various analogues. These derivatives are created by introducing functional groups or making structural changes to either the benzoyl or the 4-methyl-3-nitrophenyl portions of the molecule.

Modifications on the Benzoyl Moiety

A straightforward strategy for creating analogues is to use substituted benzoyl chlorides or benzoic acids in the amide bond formation step. This allows for the introduction of a wide array of functional groups onto the benzoyl ring. For example, reacting 4-methyl-3-nitroaniline with 4-(trifluoromethyl)benzoyl chloride would yield N-(4-Methyl-3-nitrophenyl)-4-(trifluoromethyl)benzamide. americanelements.com Similarly, the use of 4-nitrobenzoyl chloride with 3-nitroaniline (B104315) results in the formation of 4-Nitro-N-(3-nitrophenyl)benzamide, illustrating how substituents can be placed on this ring system. otterbein.edu This modular approach enables the systematic exploration of how different substituents on the benzoyl ring influence the properties of the resulting compound.

Substitutions and Transformations on the 4-methyl-3-nitrophenyl Moiety

Further derivatization can be achieved by performing chemical transformations on the 4-methyl-3-nitrophenyl ring itself. This can involve electrophilic substitution reactions or the chemical alteration of existing substituents. An example includes the nitration of the 4-methylphenyl ring to introduce an additional nitro group, leading to compounds like 4-methyl-3-nitro-N-(3-nitrophenyl)benzamide. nih.gov

One of the most significant transformations on the 4-methyl-3-nitrophenyl moiety is the reduction of the nitro group to an amine. This conversion dramatically alters the electronic properties of the ring, changing the substituent from a strongly deactivating, meta-directing group to a strongly activating, ortho-, para-directing group. masterorganicchemistry.com This resulting amine, N-(3-amino-4-methylphenyl)benzamide, can then serve as a versatile intermediate for further functionalization.

Several reliable methods exist for the reduction of aromatic nitro groups:

Catalytic Hydrogenation : This is a common and efficient method, often employing a catalyst such as palladium on carbon (Pd/C) or Raney nickel under an atmosphere of hydrogen gas (H₂). masterorganicchemistry.comcommonorganicchemistry.com This method is generally clean and high-yielding.

Metal-Acid Systems : The use of easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid such as hydrochloric acid (HCl) is a classic and effective method for nitro group reduction. masterorganicchemistry.com Tin(II) chloride (SnCl₂) also provides a mild route to achieve this transformation. commonorganicchemistry.com

Table 2: Common Reagents for Nitro Group Reduction

Reagent SystemDescriptionReference
H₂ / Pd/CCatalytic hydrogenation with palladium on carbon is a widely used and effective method for reducing both aromatic and aliphatic nitro groups. commonorganicchemistry.com
H₂ / Raney NickelEffective for nitro group reduction and can be an alternative to Pd/C, especially when trying to avoid dehalogenation. commonorganicchemistry.com
Fe / HCl or AcOHThe use of iron metal in acidic conditions (hydrochloric or acetic acid) provides a mild reduction method. masterorganicchemistry.comcommonorganicchemistry.com
SnCl₂Tin(II) chloride offers a mild way to reduce nitro groups to amines, often used when other reducible groups are present. masterorganicchemistry.comcommonorganicchemistry.com
Zn / HCl or AcOHZinc metal in acidic conditions is another mild option for this transformation. masterorganicchemistry.comcommonorganicchemistry.com

This reduction opens up numerous possibilities for subsequent reactions, such as diazotization followed by Sandmeyer reactions, or further acylation to create more complex amide structures.

Methyl Group Oxidation or Substitution Strategies

The functionalization of the methyl group on the 4-methyl-3-nitrophenyl moiety, a key structural component of this compound, opens avenues for creating a diverse range of analogues. These modifications typically involve either oxidation of the methyl group to various oxidation states or its substitution via free-radical pathways. These strategies are often explored using precursor molecules like 4-nitrotoluene (B166481), whose chemistry is well-documented.

Methyl Group Oxidation

The oxidation of the benzylic methyl group of nitrotoluene derivatives can yield a range of products, including alcohols, aldehydes, and carboxylic acids, depending on the reagents and reaction conditions employed. wikipedia.org

Strong oxidizing agents are commonly used to convert the methyl group directly to a carboxylic acid. A conventional method involves the use of sodium dichromate or potassium permanganate (B83412) in an acidic medium. acs.orgorgsyn.org For instance, p-nitrotoluene can be oxidized to p-nitrobenzoic acid with sodium dichromate and concentrated sulfuric acid, with yields reported to be in the range of 82-86%. orgsyn.org While effective, these methods often involve heavy metals, posing environmental concerns.

More sustainable approaches are being investigated. The use of nitric acid as an oxidizing agent for converting 2,4-dimethyl-nitrobenzene to 3-methyl-4-nitrobenzoic acid has been explored as an alternative to permanganate or dichromate salts. google.com This method allows for the recycling of waste acid, improving the environmental profile of the synthesis. google.com Catalytic systems also represent a greener alternative. The oxidation of 4-nitrotoluene using hydrogen peroxide as the oxidant and a V₂O₅/A₅ catalyst has been shown to produce 4-nitrobenzyl alcohol with a selectivity of 67.16% at a conversion of 35.54%. gychbjb.com Another catalytic method employs ozone in acetic anhydride (B1165640) in the presence of manganese sulfate, yielding 4-nitrobenzyl acetate (B1210297) as the primary product. epa.gov

Control of reaction conditions is crucial, as over-oxidation or side reactions can occur. For example, when using nitrating agents, the presence of free nitrogen dioxide can lead to the oxidation of the methyl group, a highly exothermic reaction that poses a risk of thermal runaway. wikipedia.org

Table 1: Comparison of Oxidation Methods for 4-Nitrotoluene

Oxidizing System Product Yield/Selectivity Reference
Sodium dichromate / H₂SO₄ 4-Nitrobenzoic acid 82-86% Yield orgsyn.org
V₂O₅/A₅ catalyst / H₂O₂ 4-Nitrobenzyl alcohol 67.16% Selectivity gychbjb.com
Ozone / Acetic anhydride / MnSO₄ 4-Nitrobenzyl acetate 63.2% Yield epa.gov
Dilute Nitric Acid 3-Methyl-4-nitrobenzoic acid* >50% Yield google.com

Note: This reaction was performed on 2,4-dimethyl-nitrobenzene.

Methyl Group Substitution

Substitution at the benzylic position of the methyl group typically proceeds through a free-radical mechanism. The most common transformation is benzylic bromination, which introduces a bromine atom that can subsequently be replaced by a variety of nucleophiles, greatly enhancing the synthetic utility of the precursor.

The Wohl-Ziegler reaction is a classic and efficient method for this purpose, employing N-bromosuccinimide (NBS) as the bromine source in a non-polar solvent like carbon tetrachloride, with a radical initiator such as AIBN (azobisisobutyronitrile) or benzoyl peroxide. wikipedia.org This reaction is highly selective for the benzylic position due to the stability of the resulting benzylic radical. chemistrysteps.com An alternative to chemical initiators is the use of a photolamp to initiate the bromination with elemental bromine. prepchem.com

Electrochemical methods for benzylic bromination have also been developed. The electrolysis of 4-nitrotoluene in the presence of aqueous potassium bromide can produce 4-nitrobenzyl bromide in high yield and selectivity. iosrjournals.org This approach avoids the use of bulk chemical reagents for bromination, offering a potentially safer and more environmentally friendly process. iosrjournals.org

The resulting 4-nitrobenzyl bromide is a versatile intermediate. It can undergo nucleophilic substitution reactions to introduce a wide array of functional groups, such as alcohols, ethers, amines, and cyanides, thereby allowing for the synthesis of a broad spectrum of N-(4-substituted-3-nitrophenyl)benzamide analogues.

Table 2: Benzylic Bromination Strategies for 4-Nitrotoluene

Reagent(s) Method Product Yield Reference
N-Bromosuccinimide (NBS), Radical Initiator Wohl-Ziegler Reaction 4-Nitrobenzyl bromide Good wikipedia.org
Br₂, Photolamp Free-Radical Halogenation 4-Nitrobenzyl bromide 80% prepchem.com

Green Chemistry Principles and Sustainable Synthetic Approaches for Benzamide (B126) Derivatives

The synthesis of benzamide derivatives, including this compound, is increasingly being guided by the principles of green chemistry to minimize environmental impact and enhance safety. chemistrysteps.com These principles advocate for practices such as waste prevention, maximizing atom economy, using less hazardous chemicals, increasing energy efficiency, and employing renewable feedstocks and catalysts. nih.gov

Application of Green Chemistry Principles

Traditional amide synthesis often involves the use of hazardous reagents and solvents. For example, the activation of carboxylic acids with agents like thionyl chloride or oxalyl chloride generates stoichiometric amounts of acidic and toxic byproducts. Similarly, solvents like dichloromethane, N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) are effective but pose significant health and environmental risks.

Green chemistry seeks to replace these methods with more sustainable alternatives. Key strategies include:

Catalysis: The use of catalysts is preferred over stoichiometric reagents as they are effective in small amounts and can be recycled and reused. nih.gov Enzymatic catalysis, in particular, offers high selectivity under mild conditions.

Safer Solvents: A major focus is on reducing the use of volatile organic compounds (VOCs). Efforts are made to replace them with greener solvents such as water, ethanol, or newer bio-based solvents like cyclopentyl methyl ether (CPME).

Energy Efficiency: Methods that operate at ambient temperature and pressure are favored to reduce energy consumption. Microwave-assisted synthesis is an alternative approach that can dramatically reduce reaction times and, consequently, energy usage compared to conventional heating. arkat-usa.org

Sustainable Synthetic Methodologies

Several innovative techniques are being applied to the synthesis of benzamides in a more sustainable manner.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry. It offers rapid and uniform heating, which often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. arkat-usa.orgresearchgate.net The synthesis of benzamides via the microwave-assisted ring opening of oxazolones and the hydrolysis of benzamides to their corresponding benzoic acids have been successfully demonstrated. researchgate.netyoutube.com In some cases, these reactions can be performed in solvent-free systems, further enhancing their green credentials. arkat-usa.orgrsc.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Benzamide Synthesis

Reaction Conventional Method Microwave-Assisted Method Benefit of Microwave Reference
Ring Opening of Oxazolone Difficult to proceed Good yields Enables difficult reactions, reduces time researchgate.net
Hydrolysis of Benzamide N/A 10 minutes Rapid reaction time youtube.com

Enzymatic Synthesis: Biocatalysis using enzymes like lipases provides a highly efficient and selective route to amide bond formation. The enzyme Candida antarctica lipase (B570770) B (CALB) has been successfully used to catalyze the direct amidation of carboxylic acids and amines. These reactions are typically run under very mild conditions and can be performed in green solvents. This enzymatic approach avoids the need for coupling agents and intensive purification steps, generating minimal waste.

Aqueous Media Synthesis: Performing organic reactions in water is a primary goal of green chemistry. The synthesis of N-{[(4-nitrophenyl)amino]methyl}benzamide from (benzamidomethyl)triethylammonium chloride and 4-nitroaniline (B120555) has been successfully achieved in an aqueous medium at room temperature. mdpi.com This method highlights the potential to eliminate organic solvents from certain benzamide syntheses.

Advanced Structural Characterization and Elucidation of N 4 Methyl 3 Nitrophenyl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. Through one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

The ¹H NMR spectrum provides information on the number of different types of protons and their electronic environments. The amide proton (N-H) is typically observed as a broad singlet in the downfield region, often between 8.5 and 11.5 ppm, with its exact position influenced by solvent and hydrogen bonding. researchgate.netresearchgate.net Protons on the aromatic rings resonate in the range of 7.0-8.5 ppm. The protons of the 4-methyl-3-nitrophenyl ring are influenced by the electron-donating methyl group and the strongly electron-withdrawing nitro group. The methyl group itself appears as a sharp singlet in the aliphatic region, typically around 2.4 ppm. rsc.org

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The carbonyl carbon (C=O) of the amide group is characteristically found far downfield, generally in the 165-170 ppm range. rsc.orgoregonstate.edu Aromatic carbons resonate between 120 and 150 ppm. The carbon bearing the nitro group and the carbon attached to the amide nitrogen are significantly influenced by these substituents. Quaternary carbons, those without attached protons, often show weaker signals. oregonstate.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N-(4-methyl-3-nitrophenyl)benzamide Predicted values are based on typical chemical shift ranges for the functional groups and electronic environments present in the molecule.

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Amide (N-H)~9.0 - 11.0N/A
Amide (C=O)N/A~165 - 170
Aromatic (Ar-H)~7.0 - 8.5~120 - 150
Methyl (CH₃)~2.4~21

Two-dimensional NMR experiments are crucial for establishing the bonding framework of the molecule by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It would confirm the connectivity of adjacent protons on both the benzoyl and the 4-methyl-3-nitrophenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly to the carbons to which they are attached (one-bond C-H correlations). columbia.eduyoutube.com This allows for the unambiguous assignment of protonated carbon signals in the ¹³C spectrum. For instance, the methyl proton signal would correlate with the methyl carbon signal. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). columbia.eduyoutube.com It is exceptionally powerful for connecting molecular fragments. Key HMBC correlations would include the coupling of the amide proton (N-H) to the carbonyl carbon and to carbons on the 4-methyl-3-nitrophenyl ring. The methyl protons would show correlations to the adjacent aromatic carbons (C-3, C-4, and C-5 of the nitrophenyl ring), confirming the position of the methyl group.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching of the secondary amide group is anticipated in the region of 1650-1680 cm⁻¹. The N-H stretching vibration of the amide is expected to appear as a distinct band around 3250-3300 cm⁻¹. researchgate.net The nitro group (NO₂) gives rise to two prominent stretching vibrations: an asymmetric stretch typically near 1520-1540 cm⁻¹ and a symmetric stretch around 1340-1350 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Amide (N-H)Stretching~3250 - 3300
Aromatic (C-H)Stretching~3000 - 3100
Aliphatic (C-H)Stretching~2850 - 2960
Amide (C=O)Stretching~1650 - 1680
Nitro (NO₂)Asymmetric Stretching~1520 - 1540
Nitro (NO₂)Symmetric Stretching~1340 - 1350

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the confirmation of the molecular formula and offering insights into the structure. The molecular formula for this compound is C₁₄H₁₂N₂O₃. High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion, which for this compound is 256.0848 Da, confirming its elemental composition. nih.gov

The electron ionization (EI) mass spectrum would display a fragmentation pattern characteristic of the molecule's structure. A primary fragmentation pathway involves the cleavage of the amide C-N bond. This would lead to the formation of the benzoyl cation (C₆H₅CO⁺) at m/z 105, which is often a prominent peak in the spectra of benzamides. chemicalbook.com Other significant fragments would arise from the 4-methyl-3-nitrophenylamino portion of the molecule.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

Fragment IonPredicted m/zIdentity
[M]⁺256Molecular Ion
[C₇H₅O]⁺105Benzoyl cation
[C₇H₇N₂O₂]⁺1514-methyl-3-nitrophenylaminyl cation
[C₆H₅]⁺77Phenyl cation

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the spatial arrangement of atoms. Studies on closely related benzamide (B126) structures reveal key conformational features that are expected for this compound. iucr.orgiucr.org

Typically, the molecule is not planar. A significant dihedral angle is observed between the planes of the two aromatic rings. epa.govotterbein.eduresearchgate.net For example, in the related compound 4-Nitro-N-(3-nitrophenyl)benzamide, the dihedral angle between the benzene (B151609) rings is 26.1°. epa.govotterbein.edu The nitro group is also often slightly twisted out of the plane of its attached benzene ring. epa.govotterbein.edu The amide group itself shows a degree of torsion relative to the phenyl rings to which it is connected. researchgate.net

In the solid state, molecules of this compound are expected to be organized in a specific packing arrangement stabilized by various intermolecular forces. The most significant of these is hydrogen bonding. The amide proton (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the oxygens of the nitro group act as acceptors.

Table 4: Illustrative Crystallographic Data for the Related Compound 4-Nitro-N-(3-nitrophenyl)benzamide Data from a closely related structure used for illustrative purposes. epa.govotterbein.edu

ParameterValue
Chemical FormulaC₁₃H₉N₃O₅
Dihedral Angle (between rings)26.1 (1)°
Nitro Group Twist Angle 110.7 (4)°
Nitro Group Twist Angle 213.5 (4)°
Key Intermolecular InteractionC-H···O hydrogen bonds
Stacking Distance (centroid-centroid)3.8878 (6) Å

Conformational Analysis in the Crystalline State

Another key conformational feature is the twist around the amide bond. The amide group itself tends to be planar, but it is often twisted out of the plane of the attached phenyl rings. This twisting is a balance between the delocalization of electrons, which favors planarity, and the steric hindrance between adjacent atoms, which can force a non-planar arrangement. For example, in some related benzamides, the amide plane can be tilted between 28° and 31° with respect to the phenyl ring. iucr.org The orientation of the nitro group relative to its attached phenyl ring is also significant. The nitro group is often slightly twisted out of the plane of the benzene ring to which it is attached. epa.gov

Table 1: Selected Torsion and Dihedral Angles in Related Benzamide Structures

Specific crystallographic data for this compound is not publicly available. Data presented is from closely related structures for comparative context.

Compound NameDihedral Angle Between Phenyl Rings (°)Amide Plane to Phenyl Ring Angle (°)Nitro Group to Phenyl Ring Angle (°)
4-Nitro-N-(3-nitrophenyl)benzamide26.1-10.7 and 13.5
N-[4-(trifluoromethyl)phenyl]benzamide59.731.4-
N-(4-methoxyphenyl)benzamide67.438.4-
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide2.9023.4 and 20.53.8

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts in Crystals

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. This method partitions the crystal space into regions where the electron distribution of a given molecule dominates, creating a unique surface for each molecule. By mapping properties like the normalized contact distance (dnorm) onto this surface, one can identify the specific atoms involved in intermolecular contacts and their relative strengths.

The analysis generates a two-dimensional "fingerprint plot," which summarizes all the intermolecular contacts in the crystal. Different types of interactions, such as hydrogen bonds (O···H, N···H) and van der Waals forces (H···H, C···H), appear as distinct regions on this plot. The percentage contribution of each contact type to the total Hirshfeld surface area can be calculated, providing a quantitative measure of its importance in the crystal packing.

For benzamide derivatives, common intermolecular contacts include N–H···O hydrogen bonds, which often link molecules into chains or dimers. nih.gov Weaker C–H···O interactions and π-stacking between aromatic rings also play a crucial role in stabilizing the three-dimensional crystal lattice. epa.govmdpi.com The red, white, and blue color-coding on a dnorm mapped Hirshfeld surface indicates contacts that are shorter than, equal to, or longer than the van der Waals radii, respectively, highlighting points of significant intermolecular interaction. iucr.org

Table 2: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Compound

Quantitative Hirshfeld surface analysis data for this compound is not available. The data below is for 3-methyl-4-oxo-N-phenyl-3,4-dihydroquinazoline-2-carbothioamide, a molecule with complex intermolecular interactions, to illustrate the typical output of such an analysis.

Contact TypeContribution (%)
H···H40.9
C···H/H···C23.7
S···H/H···S10.7
N···H/H···N8.1
O···H/H···O7.0
C···C4.0
Other< 2.0

This quantitative breakdown reveals the hierarchy of interactions governing the molecular assembly in the crystal, with the most diffuse H···H contacts often covering the largest surface area, while specific, directional hydrogen bonds are also significant contributors.

Computational and Theoretical Studies on N 4 Methyl 3 Nitrophenyl Benzamide

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding the intrinsic properties of N-(4-methyl-3-nitrophenyl)benzamide. These theoretical approaches provide a molecular-level understanding of its structure and reactivity.

Geometry Optimization and Conformational Preferences

Theoretical studies have focused on determining the most stable three-dimensional arrangement of atoms in this compound. Using DFT methods, such as B3LYP with a 6-31G(d,p) basis set, researchers have optimized the molecular geometry. These calculations help in understanding the spatial orientation of the methyl and nitro-substituted phenyl ring relative to the benzamide (B126) group.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the chemical reactivity of a molecule. youtube.comyoutube.comlibretexts.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. youtube.comwikipedia.org

For compounds structurally similar to this compound, DFT calculations have been used to determine the energies of the HOMO and LUMO. nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap, provides insights into the molecule's kinetic stability and chemical reactivity. wikipedia.org A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.org The distribution of the HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively. In many benzamide derivatives, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is concentrated on the electron-deficient regions.

Table 1: Frontier Molecular Orbital Data for a Related Benzamide Derivative

ParameterValue (eV)
HOMO Energy-9.584
LUMO Energy0.363
HOMO-LUMO Gap-9.947

Note: Data is for a structurally related compound, N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide, and serves as an illustrative example. bsu.by

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map displays regions of varying electrostatic potential on the molecular surface.

In MEP analysis, different colors represent different potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents areas of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow denote regions with intermediate potential. For benzamide derivatives, the MEP map often shows the negative potential concentrated around the carbonyl oxygen and the nitro group, identifying them as potential sites for electrophilic interaction. The regions around the N-H proton and aromatic protons often exhibit a positive potential, suggesting their susceptibility to nucleophilic attack.

Vibrational Frequency Calculations for Spectroscopic Correlation

Theoretical vibrational frequency calculations are performed to complement experimental spectroscopic data, such as that obtained from Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy. By using DFT methods, the vibrational modes of this compound can be calculated and assigned to specific stretching, bending, and torsional motions of the atoms.

These calculations are crucial for accurately interpreting experimental spectra. For example, in related nitro-substituted benzamides, the characteristic symmetric and asymmetric stretching vibrations of the NO2 group are expected in specific regions of the infrared spectrum. esisresearch.org DFT calculations can confirm the assignment of these bands and help to understand how the molecular structure influences the vibrational frequencies. For instance, the stretching vibration of the C=O bond in the amide group is also a key feature in the IR spectrum, and its position can be correlated with theoretical predictions. researchgate.net

Molecular Docking Investigations with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is widely used in drug discovery to understand the potential interactions between a compound and a biological target.

Prediction of Ligand-Protein Binding Modes and Interaction Profiles

Molecular docking studies can be employed to investigate the potential of this compound to interact with various biological targets. These studies provide valuable information on the binding affinity, the specific orientation of the ligand within the protein's active site, and the key intermolecular interactions that stabilize the complex.

For a series of related nitrobenzamide derivatives, molecular docking has been used to explore their binding modes with enzymes like α-glucosidase and α-amylase, which are relevant targets in the management of diabetes. nih.gov The results of such studies reveal important interactions, including:

Hydrogen bonding: The amide N-H group and the carbonyl oxygen are potential hydrogen bond donors and acceptors, respectively.

Hydrophobic interactions: The aromatic rings can engage in pi-pi stacking or pi-alkyl interactions with the hydrophobic residues of the protein.

Electrostatic interactions: The polar nitro group can participate in electrostatic interactions with charged or polar residues in the active site.

The docking score, an estimation of the binding free energy, is used to rank different compounds and predict their relative binding affinities. A lower docking score generally indicates a more favorable binding interaction. These computational predictions can guide the synthesis of new derivatives with improved biological activity.

Scoring Functions for Binding Affinity Estimation

In the field of drug discovery, scoring functions are crucial computational tools used to estimate the binding affinity between a ligand, such as this compound, and a target protein. This estimation is a key component of molecular docking, a process that predicts the preferred orientation of a molecule when bound to another. The "score" represents the strength of the interaction, with lower scores typically indicating stronger binding.

Scoring functions can be broadly categorized into three main types:

Force-Field-Based Scoring Functions: These functions calculate the binding energy by summing up the van der Waals and electrostatic interactions between the atoms of the ligand and the protein.

Empirical Scoring Functions: These are derived from experimental data and use a set of weighted energy terms, such as hydrogen bonds, ionic interactions, hydrophobic effects, and rotational entropy, to calculate the binding affinity.

Knowledge-Based Scoring Functions: These functions are based on statistical potentials derived from the analysis of known protein-ligand crystal structures. They evaluate the frequency of atom-pair interactions at different distances.

The selection of a specific scoring function depends on the nature of the target protein and the ligand. For benzamide derivatives, a combination of these functions is often used to improve the accuracy of binding affinity predictions. The process helps in ranking potential drug candidates from a large library, prioritizing those with the most favorable binding scores for further experimental testing.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Binding Stability

Molecular dynamics (MD) simulations offer a powerful method for understanding the dynamic behavior of this compound when it interacts with a biological target. Unlike static docking methods, MD simulations provide a view of the molecular system over time, revealing the stability of the ligand-protein complex and the conformational changes that may occur.

The process of an MD simulation involves:

System Setup: A system is created containing the protein, the ligand (this compound), water molecules, and ions to mimic physiological conditions.

Energy Minimization: The initial structure is optimized to remove any steric clashes or unfavorable geometries.

Equilibration: The system is gradually heated and pressurized to the desired temperature and pressure, allowing the molecules to relax into a stable state.

Production Run: The simulation is run for an extended period (nanoseconds to microseconds), during which the trajectories of all atoms are calculated by solving Newton's equations of motion.

Analysis of the MD trajectory can reveal critical information, such as the stability of hydrogen bonds between the ligand and protein, fluctuations in the ligand's position within the binding pocket, and changes in the protein's conformation upon ligand binding. For a compound like this compound, MD simulations can validate the binding mode predicted by docking and provide a deeper understanding of the energetic and structural determinants of its binding stability.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. igi-global.com For derivatives of this compound, QSAR studies are instrumental in identifying the key structural features that govern their therapeutic effects. igi-global.com

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties. By developing a robust QSAR model, it becomes possible to predict the activity of newly designed compounds without the need for their synthesis and experimental testing, thereby accelerating the drug discovery process. jbclinpharm.org

Selection of Molecular Descriptors and Model Development

The development of a QSAR model begins with the selection of a set of molecular descriptors. These are numerical values that describe the chemical and physical properties of a molecule. For derivatives of this compound, a wide range of descriptors can be calculated, including:

Constitutional Descriptors: Molecular weight, number of atoms, number of rings, etc.

Topological Descriptors: Indices that describe the connectivity of atoms in the molecule.

Geometrical Descriptors: Properties related to the 3D structure of the molecule, such as molecular surface area and volume.

Electronic Descriptors: Parameters like dipole moment, partial charges, and energies of frontier orbitals (HOMO and LUMO).

Hydrophobic Descriptors: LogP, which measures the hydrophobicity of the molecule.

Once the descriptors are calculated for a training set of compounds with known biological activities, a mathematical model is developed using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN). igi-global.comjbclinpharm.org The quality of the resulting QSAR model is evaluated using various statistical parameters.

| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water. |

This table presents a generalized list of descriptor types commonly used in QSAR studies.

Predictive Modeling of Biological Activities

A validated QSAR model serves as a powerful predictive tool. igi-global.com By inputting the calculated molecular descriptors of a novel this compound derivative into the QSAR equation, its biological activity can be estimated. This allows for the in silico screening of a large number of virtual compounds, enabling researchers to prioritize the synthesis of derivatives with the highest predicted activity.

The predictive power of a QSAR model is typically assessed by an external validation process, where the model is used to predict the activities of a test set of compounds that were not used in the model development. A high correlation between the predicted and experimental activities for the test set indicates a robust and reliable model. igi-global.com

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is another essential computational technique used in drug design. jst.go.jp A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound and its analogs, a pharmacophore model can be generated based on the structures of known active compounds. nih.gov

The key features of a pharmacophore model typically include:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Aromatic Rings (AR)

Hydrophobic Centers (HY)

Positive/Negative Ionizable Centers

Once a pharmacophore model is developed and validated, it can be used as a 3D query in a virtual screening campaign. jst.go.jp Large chemical databases containing millions of compounds are searched to identify molecules that match the pharmacophore model. The "hit" compounds are then subjected to further computational analysis, such as molecular docking, to refine the selection of potential drug candidates. nih.govnih.gov This approach is significantly faster and more cost-effective than traditional high-throughput screening. jst.go.jp

Table 2: Hypothetical Pharmacophore Features for a Benzamide Derivative

Feature Type Description
Feature 1 Aromatic Ring (AR) The benzamide phenyl ring.
Feature 2 Hydrogen Bond Acceptor (HBA) The oxygen atom of the carbonyl group.
Feature 3 Hydrogen Bond Donor (HBD) The nitrogen atom of the amide group.
Feature 4 Aromatic Ring (AR) The nitrophenyl ring.

| Feature 5 | Hydrophobic Center (HY) | The methyl group on the phenyl ring. |

This table illustrates a hypothetical pharmacophore model that could be derived from the structure of this compound.

Molecular and Cellular Biological Activity Studies of N 4 Methyl 3 Nitrophenyl Benzamide in Vitro

Evaluation of Molecular Target Engagement and Specificity

In vitro studies are crucial for elucidating the specific molecular targets of a compound and understanding its mechanism of action at a cellular level. For a compound like N-(4-methyl-3-nitrophenyl)benzamide, this would involve a series of assays to determine its interaction with various enzymes and receptors.

Enzyme inhibition assays are fundamental in determining the therapeutic potential of a compound. For benzamide (B126) derivatives, a common area of investigation is their anti-inflammatory activity.

A study on a series of nitro-substituted benzamide derivatives investigated their potential as anti-inflammatory agents by screening their ability to inhibit nitric oxide (NO) production in RAW264.7 macrophages stimulated with lipopolysaccharide (LPS). nih.govresearchgate.netresearchgate.net Two compounds from this series demonstrated significant dose-dependent inhibition of NO production, with IC50 values of 3.7 and 5.3 μM, respectively, without showing cytotoxicity at concentrations up to 50 μM. nih.govresearchgate.netresearchgate.net Molecular docking studies suggested that these compounds bind efficiently to the inducible nitric oxide synthase (iNOS) enzyme. nih.govresearchgate.net

While this study did not specifically include this compound, it highlights a common methodology used to assess the enzyme inhibitory potential of related benzamide compounds. Such assays are critical for identifying lead compounds for further development.

CompoundTarget EnzymeAssay TypeKey Findings
Nitro-substituted benzamide derivativesiNOSNO production inhibition in LPS-stimulated RAW264.7 macrophagesSignificant dose-dependent inhibition of NO production. nih.govresearchgate.netresearchgate.net

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. This is a critical step in drug discovery, particularly for compounds targeting G-protein coupled receptors (GPCRs) or other receptor families. For benzamide derivatives, targets can be diverse, including dopamine (B1211576) and opioid receptors. nih.govnih.gov

For instance, studies on substituted [(4-phenylpiperazinyl)-methyl]benzamides have identified them as selective dopamine D4 receptor agonists. nih.gov Similarly, N-{4-[(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide analogues have been discovered as selective kappa opioid receptor antagonists through in vitro [35S]GTPγS binding assays. nih.gov

Techniques like Saturation Transfer Difference Nuclear Magnetic Resonance (STD-NMR) and Surface Plasmon Resonance (SPR) provide detailed insights into the binding of a ligand to its protein target. nih.govresearchgate.netkent.ac.uk

STD-NMR is a powerful ligand-based NMR technique that can identify the specific parts of a molecule that are in close contact with the protein, known as the binding epitope. researchgate.netnih.gov This method is particularly useful for studying weak interactions and for screening compound libraries. researchgate.netresearchgate.net

SPR is a label-free technique that measures the binding kinetics and affinity of a ligand to a protein immobilized on a sensor surface. It provides real-time data on the association and dissociation rates of the protein-ligand complex.

While no studies utilizing these specific techniques for this compound were identified, they represent the state-of-the-art methodologies for characterizing the molecular details of its potential interactions with protein targets.

Investigation of Intracellular Signaling Pathway Modulation

Understanding how a compound affects intracellular signaling pathways is crucial to comprehending its cellular effects. This involves analyzing changes in protein expression, phosphorylation, and gene expression.

The anti-inflammatory effects of nitro-substituted benzamide derivatives have been linked to the regulation of key inflammatory proteins. In the aforementioned study on nitro-substituted benzamides, the two lead compounds were found to suppress the expression of cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) at concentrations of 10 and 20 μM. nih.govresearchgate.net One of these compounds also significantly decreased the LPS-induced secretion of IL-1β and TNF-α. nih.govresearchgate.net

This demonstrates that benzamide derivatives can modulate inflammatory responses by affecting the expression and secretion of key signaling proteins. Analysis of phosphorylation states of key signaling kinases (e.g., MAP kinases, Akt) would provide further insight into the specific pathways being modulated.

CompoundCell LineTreatmentEffect on Protein Expression/Secretion
Nitro-substituted benzamide derivativesRAW264.7 macrophagesLPS stimulationSuppression of COX-2, IL-1β, and TNF-α expression. nih.govresearchgate.net
Nitro-substituted benzamide derivative (compound 6)RAW264.7 macrophagesLPS stimulationDecreased secretion of IL-1β and TNF-α. nih.govresearchgate.net

Gene expression profiling provides a global view of the cellular response to a compound. The study on nitro-substituted benzamides also demonstrated that the lead compounds regulate the expression of the iNOS enzyme at the mRNA level. nih.govresearchgate.net This indicates that their inhibitory effect on NO production is, at least in part, due to the transcriptional regulation of the iNOS gene.

A comprehensive gene expression analysis, for example using microarray or RNA-sequencing technologies, would reveal the broader impact of this compound on cellular gene networks and could help identify novel targets and pathways affected by the compound.

Assessment of Cellular Functionality and Viability In Vitro

No published studies were found that specifically assess the effect of this compound on cell proliferation or apoptosis.

For related N-substituted benzamides, such as declopramide (B1670142), studies have shown an induction of apoptosis in murine 70Z/3 pre-B-cells and human HL60 promyelocytic leukemia cells. nih.govnih.govresearchgate.net This apoptotic induction was found to be dependent on the caspase cascade. nih.govnih.gov Specifically, the pan-caspase inhibitor ZVAD-fmk and a caspase-9 inhibitor were able to reduce apoptosis, suggesting the involvement of the intrinsic mitochondrial pathway. nih.govresearchgate.net

There is no available data from in vitro studies, such as wound healing or transwell assays, to characterize the effect of this compound on the migration and invasive capabilities of any cell line. nih.govnih.govsemanticscholar.org

Specific analysis of how this compound influences cell cycle progression has not been reported.

In studies on the related compound declopramide, a distinct cell cycle block at the G2/M phase was observed in both 70Z/3 and HL60 cells. nih.govnih.gov This cell cycle arrest occurred prior to the onset of apoptosis and was shown to be independent of caspase activity and p53 status. nih.govresearchgate.net

Mechanistic Elucidation of Observed Biological Responses at the Molecular Level

A definitive molecular mechanism of action for this compound cannot be established without direct experimental data.

Mechanistic studies on other N-substituted benzamides have pointed to the mitochondrial pathway of apoptosis. nih.gov Key molecular events identified for declopramide include the release of cytochrome c into the cytosol, which subsequently activates caspase-9. nih.govresearchgate.net The process was shown to be independent of the p53 tumor suppressor protein, as apoptosis was induced in both p53-positive and p53-deficient cell lines. nih.govnih.gov Furthermore, the anti-apoptotic protein Bcl-2 was shown to play a protective role, as its overexpression in 70Z/3 cells inhibited declopramide-induced apoptosis. nih.govresearchgate.net These findings collectively suggest that for some N-substituted benzamides, the mechanism involves triggering a Bcl-2-regulated, p53-independent mitochondrial caspase cascade. nih.govresearchgate.netnih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 4 Methyl 3 Nitrophenyl Benzamide Analogues

Systematic Modification of the Benzamide (B126) Core for Activity and Selectivity

The benzamide core is a fundamental scaffold in many biologically active compounds. Systematic modifications to this core in analogues of N-(4-methyl-3-nitrophenyl)benzamide have been explored to enhance biological activity and selectivity.

One common strategy involves altering the linker between the two aromatic rings. For instance, in the development of histone deacetylase (HDAC) inhibitors, modifying the length of the molecule and varying substitutions on the terminal benzene (B151609) rings of the benzamide core have been key areas of investigation. nih.gov Research has shown that the carbonyl group between the A- and B-rings is often important for activity. acs.org

Furthermore, the introduction of different functional groups to the benzamide portion can significantly impact the compound's properties. For example, the synthesis of benzamide derivatives with a dithiocarbamate (B8719985) "cap" group has led to potent and selective HDAC1 and HDAC2 inhibitors. researchgate.net The strategic placement of substituents is also critical. For instance, in a series of benzophenone-based HIV non-nucleoside reverse transcriptase inhibitors, a methyl substituent ortho to the amide on the C-ring was found to confer a degree of metabolic stability. acs.org

Interactive Table: Modifications to the Benzamide Core and Their Effects

Modification Observed Effect Compound Class Example
Varying molecular length Shorter molecules showed stronger HDAC inhibition. nih.gov HDAC Inhibitors nih.gov
Introduction of dithiocarbamate cap Enhanced anticancer potency and selectivity for HDAC1/2. researchgate.net HDAC Inhibitors researchgate.net
Ortho-methyl substitution on C-ring Increased metabolic stability. acs.org HIV Reverse Transcriptase Inhibitors acs.org

Influence of Substituents on the Nitrophenyl Ring on Biological Activity

The nitrophenyl ring in this compound is a critical component for its biological activity, and the nature and position of substituents on this ring can have profound effects.

The nitro group itself, being a strong electron-withdrawing group, can significantly enhance antimicrobial activity. researchgate.net Its electron-withdrawing nature can deactivate certain positions on the aromatic ring, altering the molecule's polarity and potentially favoring interactions with nucleophilic sites in biological targets like enzymes. nih.gov The reduction of the nitro group within a cell can produce toxic intermediates, a mechanism exploited in some antimicrobial agents. nih.gov

Studies on various benzamide derivatives have demonstrated the importance of the substitution pattern on the nitrophenyl ring. For instance, in the context of antitrypanosomal agents, the 4-(4-nitrophenyl)-1H-1,2,3-triazole scaffold was found to be essential for activity, with removal or replacement of the nitro group leading to a significant loss of efficacy. nih.gov The position of the nitro group is also crucial; for example, in some pyrrole (B145914) derivatives, the presence of nitro groups at the C2 and C4 positions enhanced antibacterial activity. nih.gov

Interactive Table: Influence of Nitrophenyl Ring Substituents

Substituent/Modification Position Effect on Biological Activity Compound Class Example
Nitro group (NO2) Varies Generally increases antimicrobial activity due to electron-withdrawing properties. researchgate.netnih.gov Antimicrobials researchgate.net
Hydroxyl group (OH) Ortho Increased antimicrobial activity. researchgate.net Antimicrobials researchgate.net
Removal/Replacement of Nitro group Para Significant decrease or loss of antitrypanosomal activity. nih.gov Antitrypanosomal agents nih.gov

Impact of Functional Group Variations on Molecular Interactions and Selectivity

The variation of functional groups on the this compound scaffold directly influences its molecular interactions with biological targets, thereby affecting its activity and selectivity.

The ability of a molecule to form hydrogen bonds is a key determinant of its binding affinity. The introduction of hydrogen bond donors (HBD) and hydrogen bond acceptors (HBA) can significantly alter these interactions. For example, in the design of glucokinase activators, pharmacophore models identified an HBA, an HBD, and two aromatic rings as essential features for activity. nih.gov

The electronic properties of functional groups also play a vital role. Electron-withdrawing groups, such as the nitro group, can create an electron-rich environment that favors interactions with certain amino acid residues like threonine and glutamine, enhancing the inhibition of target proteins. nih.gov Conversely, the introduction of different substituents can also lead to steric hindrance, which may negatively impact binding. researchgate.net

Conformational Flexibility and its Role in SAR

The three-dimensional shape, or conformation, of a molecule is critical for its interaction with a biological target. Conformational flexibility, the ability of a molecule to adopt different shapes, plays a complex and often under-appreciated role in structure-activity relationships. nih.gov

However, increased conformational flexibility is not always detrimental to biological activity. nih.gov In some cases, a degree of flexibility allows the molecule to adapt to the binding site, potentially leading to stronger interactions. nih.gov Computational methods, such as molecular dynamics simulations, are valuable tools for studying the conformational preferences of molecules and how these are influenced by structural modifications. nih.gov These studies can help to understand how changes in flexibility impact the stability and function of the target enzyme. mdpi.com

Development of SAR Hypotheses for Rational Drug Design (Pre-clinical Context)

The culmination of SAR and SPR studies is the development of a hypothesis that can guide the rational design of new, more potent, and selective drug candidates in a pre-clinical setting. nih.gov This process involves integrating experimental data with computational modeling to build a comprehensive understanding of the key structural requirements for biological activity. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) models are powerful tools in this process. nih.gov By correlating the structural properties of a series of compounds with their biological activities, QSAR can identify the key molecular descriptors that are most important for potency. nih.govrsc.org These models can then be used to predict the activity of novel, untested compounds, thereby prioritizing synthetic efforts. nih.gov

Pharmacophore modeling is another crucial technique. A pharmacophore model defines the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a molecule to bind to a specific target. nih.gov These models can be generated based on a set of active ligands and used to screen virtual compound libraries to identify new potential hits. nih.gov

The iterative process of designing, synthesizing, and testing new analogues based on evolving SAR hypotheses is a cornerstone of modern drug discovery. nih.govacs.org This approach allows medicinal chemists to systematically optimize lead compounds, improving their potency, selectivity, and pharmacokinetic properties. nih.gov

Emerging Research Directions and Future Perspectives for N 4 Methyl 3 Nitrophenyl Benzamide

Exploration of Novel Biological Targets beyond Current Findings

While specific biological targets for N-(4-methyl-3-nitrophenyl)benzamide have not been exhaustively identified in the current body of scientific literature, the broader class of nitro-substituted benzamides has demonstrated a range of biological activities, offering clues to potential areas of investigation.

Research into a series of nitro-substituted benzamide (B126) derivatives has revealed significant anti-inflammatory properties. nih.gov These compounds have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced macrophages. nih.gov This suggests that this compound could potentially target key enzymes in the inflammatory cascade, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Molecular docking studies on related nitro-benzamides have indicated that the number and orientation of nitro groups can influence binding efficiency to enzymes like iNOS. nih.gov

Furthermore, studies on other complex benzamide derivatives containing nitro groups have pointed towards potential antidiabetic applications through the inhibition of enzymes like α-glucosidase and α-amylase. nih.gov The structural features of this compound warrant an investigation into its inhibitory potential against these and other metabolic enzymes.

The general versatility of the benzamide scaffold, known to interact with a wide range of receptors and enzymes, suggests that a broad screening approach could uncover entirely new biological targets for this compound.

Table 1: Potential Biological Targets for this compound Based on Related Compounds

Potential TargetTherapeutic AreaBasis for Exploration
Inducible Nitric Oxide Synthase (iNOS)InflammationActivity of other nitro-substituted benzamides. nih.gov
Cyclooxygenase-2 (COX-2)InflammationActivity of other nitro-substituted benzamides. nih.gov
α-GlucosidaseDiabetesActivity of related N-aryl benzamide derivatives. nih.gov
α-AmylaseDiabetesActivity of related N-aryl benzamide derivatives. nih.gov

Design and Synthesis of this compound as Chemical Probes or Biological Tools

The development of chemical probes is a critical step in elucidating the mechanism of action of bioactive compounds and identifying their cellular targets. drughunter.com A chemical probe is a small molecule that is used to study and manipulate a biological system, often by binding to a specific protein. drughunter.com this compound, with its distinct chemical motifs, could serve as a foundational structure for the design of such probes.

To be effective, a chemical probe based on this compound would require modification to incorporate a reporter tag, such as a fluorescent group or a biotin (B1667282) moiety, or a reactive group for covalent labeling of the target protein. drughunter.com The synthesis of such derivatives would need to be carefully designed to ensure that the modification does not significantly alter the compound's original biological activity and binding affinity. The 4-methyl or the benzoyl portion of the molecule could be potential sites for the attachment of such functional groups.

Once synthesized, these probes could be utilized in a variety of experiments, including affinity chromatography and photoaffinity labeling, to isolate and identify the specific cellular proteins that interact with this compound. This would provide invaluable information about its mechanism of action and could reveal novel therapeutic targets.

Integration into Fragment-Based Drug Discovery or Lead Optimization Programs

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in drug discovery. nih.govnih.gov This approach begins with the screening of small, low-molecular-weight compounds, or "fragments," for weak binding to a biological target. nih.govnih.gov These initial hits are then optimized and grown into more potent, drug-like molecules. nih.govnih.gov

The this compound scaffold possesses characteristics that make it an interesting candidate for FBDD programs. Its relatively simple structure could be deconstructed into smaller fragments for initial screening. Conversely, the entire molecule could serve as a starting point for lead optimization. patsnap.com Structure-activity relationship (SAR) studies, where systematic modifications are made to the molecule to observe the effect on biological activity, would be central to this process. patsnap.com For example, modifying the substitution pattern on both aromatic rings could lead to improved potency and selectivity for a given target. nih.govnih.gov

Potential Applications in Advanced Materials Science or Supramolecular Chemistry (if structurally supported)

While the primary focus of research on benzamide derivatives has been in medicinal chemistry, the structural features of this compound may also lend themselves to applications in materials science and supramolecular chemistry. The presence of aromatic rings and the amide linkage allows for the possibility of non-covalent interactions, such as hydrogen bonding and π-π stacking, which are fundamental to the formation of ordered supramolecular assemblies. nih.gov

The self-assembly of appropriately designed this compound derivatives could lead to the formation of novel materials with interesting properties, such as hydrogels or nanoscale structures. nih.gov The nitro group, being a strong electron-withdrawing group, could also impart specific electronic properties to such materials.

However, it is important to note that there is currently no published research specifically exploring the supramolecular chemistry or materials science applications of this compound. This area remains a speculative but potentially fruitful direction for future investigation, contingent on the molecule's ability to form stable and functional higher-order structures.

Q & A

Q. What are common synthetic strategies for preparing N-(4-methyl-3-nitrophenyl)benzamide derivatives in academic research?

  • Methodological Answer : Acylation reactions using benzoyl chloride derivatives and substituted aniline precursors are typical. For example, coupling 4-methyl-3-nitroaniline with benzoyl chloride under basic conditions (e.g., sodium carbonate) in dichloromethane or acetonitrile yields the target compound. Hazard analysis is critical due to reactive intermediates (e.g., acyl chlorides) and mutagenic risks associated with nitroaromatics . Purification via column chromatography or recrystallization ensures product purity. Reaction optimization (e.g., stoichiometry, temperature) improves yields, as demonstrated in analogous benzamide syntheses .

Q. How is X-ray crystallography utilized to determine the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation, and data collected using a diffractometer. Software suites like SHELX (for refinement) and WinGX (for data processing) resolve bond lengths, angles, and torsion angles . Visualization tools like ORTEP-3 generate thermal ellipsoid plots to assess disorder or dynamic effects . For nitro groups, electron density maps must confirm planar geometry to rule out rotational disorder .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer : Conduct hazard assessments per guidelines like Prudent Practices in the Laboratory. Use fume hoods, nitrile gloves, and eye protection to avoid inhalation or skin contact. Ames testing data for similar nitroaromatic benzamides suggest moderate mutagenicity, necessitating waste neutralization (e.g., reduction of nitro groups before disposal) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound in multi-step syntheses?

  • Methodological Answer : Design of Experiments (DoE) methodologies systematically vary parameters (e.g., solvent polarity, catalyst loading). For example, using pivaloyl chloride as an activating agent in acetonitrile increases acylation efficiency in related benzamide syntheses . Kinetic monitoring via HPLC or in-situ IR identifies side reactions (e.g., hydrolysis), enabling real-time adjustments. Microwave-assisted synthesis may reduce reaction times .

Q. How can contradictory crystallographic data (e.g., disorder vs. static conformation) be resolved for nitro-substituted benzamides?

  • Methodological Answer : Refinement in SHELXL with variable occupancy parameters distinguishes static disorder from dynamic motion. Twinning tests (e.g., Hooft parameter) validate data quality. Complementary techniques like solid-state NMR or DFT calculations (e.g., Gaussian) correlate experimental bond lengths with theoretical models to resolve ambiguities .

Q. What in vitro strategies evaluate the biological activity of this compound derivatives against epigenetic targets?

  • Methodological Answer : HDAC inhibition assays (e.g., fluorogenic substrate cleavage) quantify activity, with MS-275 (a benzamide HDAC inhibitor) as a positive control . Structure-activity relationship (SAR) studies modify the nitro or methyl groups to assess potency. Molecular docking (e.g., AutoDock Vina) predicts binding modes to HDAC active sites, validated by mutagenesis (e.g., Zn²⁺-binding residue substitutions) .

Q. How do electronic effects of the nitro group influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Hammett substituent constants (σ) quantify electron-withdrawing effects. The nitro group at the 3-position deactivates the benzene ring, directing nucleophiles to the para-methyl position. Kinetic studies under varying pH and nucleophile concentrations (e.g., thiols or amines) map reaction pathways. LC-MS monitors intermediates, while DFT (B3LYP/6-31G*) calculates transition-state energies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.